(2S)-2-Amino(213C)pentanedioic acid
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Overview
Description
Synthesis Analysis
The synthesis of pentanedioic acid derivatives has been studied in the context of developing farnesyltransferase inhibitors. Chemical modifications of the lead compounds and biological assays were conducted to discover more potent inhibitors . Another study discussed the reaction mechanism underlying the green synthesis of glutaric acid .Scientific Research Applications
Green Chemistry Applications
"(2S)-2-Amino(213C)pentanedioic acid" and its derivatives, such as 1,2-pentanediol (1,2-PeD) and 1,5-pentanediol (1,5-PeD), are high-value chemicals with a broad range of applications, including as solvents, in polymer synthesis, and in the production of personal care products. The hydrogenation of furfural and its derivatives to pentanediols represents a green and sustainable approach in the chemical industry, highlighting the potential of "this compound" in contributing to environmentally friendly chemical processes (Tan et al., 2021).
Biomedical Applications
In the biomedical sector, polymers based on amino acids, including "this compound," are gaining attention for their biocompatibility, biodegradability, and metabolizable nature, making them ideal candidates for drug delivery systems, gene therapy vectors, and antiviral compounds. The unique AB2 asymmetrical structure of some amino acids facilitates the formation of branched polymeric structures, which are explored for their potential in biomedical applications (Thompson & Scholz, 2021).
Environmental Applications
The application of amino acids, including "this compound," extends to environmental sciences, where they are used in the development of biosensors for detecting and quantifying pollutants and monitoring environmental health. Amino acids serve as building blocks for biosensors that offer rapid, selective, and sensitive detection of various environmental contaminants, showcasing their role in safeguarding ecosystems and public health (Rosini, D’Antona, & Pollegioni, 2020).
Mechanism of Action
Target of Action
The primary target of (2S)-2-Amino(213C)pentanedioic acid, also known as Carglumic acid , is N-acetylglutamate synthase (NAGS) . NAGS is an essential enzyme in the urea cycle, a process that detoxifies ammonia in the body. Deficiency in NAGS can lead to hyperammonemia, a condition characterized by elevated levels of ammonia in the blood .
Mode of Action
Carglumic acid is an analog of N-acetylglutamate (NAG), and it works by activating the carbamoyl phosphate synthetase 1 (CPS1), the enzyme that kickstarts the urea cycle . By doing so, it compensates for the lack of NAG in patients with NAGS deficiency, thereby facilitating the detoxification of ammonia .
Biochemical Pathways
The action of Carglumic acid primarily affects the urea cycle . This cycle is responsible for converting toxic ammonia into urea, which is then excreted from the body through urine. By activating CPS1, Carglumic acid ensures the smooth operation of the urea cycle, preventing the accumulation of ammonia in the blood .
Pharmacokinetics
The pharmacokinetic properties of Carglumic acid are such that it is administered orally and absorbed in the gastrointestinal tract . The median time to reach peak plasma concentration (Tmax) is around 3 hours . The daily dose of Carglumic acid ranges from 100 to 250 mg/kg, and doses are normally adjusted to maintain normal plasma levels of ammonia .
Result of Action
The result of Carglumic acid’s action is a reduction in the levels of ammonia in the blood . This leads to an improvement in the symptoms of hyperammonemia, such as neurological problems and cerebral edema . In severe cases, effective treatment can prevent coma and death .
Biochemical Analysis
Biochemical Properties
(2S)-2-Amino(213C)pentanedioic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to interact with farnesyltransferase, an enzyme involved in the post-translational modification of proteins . The interaction between this compound and farnesyltransferase can inhibit the enzyme’s activity, thereby affecting the farnesylation process of proteins. Additionally, this compound can bind to other biomolecules, altering their conformation and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the signaling pathways involved in cell proliferation and apoptosis . By interacting with specific receptors and signaling molecules, this compound can alter the expression of genes related to cell growth and survival. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, this compound can inhibit the activity of farnesyltransferase by binding to its active site . This inhibition prevents the farnesylation of target proteins, thereby affecting their localization and function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . In some cases, high doses of this compound can cause toxic or adverse effects, such as cell death or tissue damage. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, this compound can inhibit farnesyltransferase, affecting the farnesylation process and the downstream metabolic pathways. Additionally, this compound can interact with other metabolic enzymes, altering their activity and the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with transporters on the cell membrane . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by its interactions with extracellular matrix components and other binding partners.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can be directed to the mitochondria, where it influences mitochondrial function and metabolism. The localization of this compound within different subcellular compartments can affect its interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
(2S)-2-amino(213C)pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i3+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-CGEPYFIDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[13C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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